molecular formula C3H4BNO3 B7947146 Isoxazol-3-ylboronic acid

Isoxazol-3-ylboronic acid

Cat. No.: B7947146
M. Wt: 112.88 g/mol
InChI Key: ZBXLDBJCZOJAAE-UHFFFAOYSA-N
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Description

Isoxazol-3-ylboronic acid is a heterocyclic boronic acid derivative featuring an isoxazole ring—a five-membered aromatic structure containing one oxygen and one nitrogen atom—substituted with a boronic acid (-B(OH)₂) group at the 3-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heterobiaryl architectures prevalent in pharmaceuticals, agrochemicals, and materials science . Its utility stems from the isoxazole ring’s electronic and steric properties, which influence reactivity and selectivity in catalytic transformations. Recent studies highlight its role in synthesizing fluorescent biaryls and multi-pharmacophore hybrid molecules, underscoring its importance in drug discovery .

Properties

IUPAC Name

1,2-oxazol-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-2-8-5-3/h1-2,6-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXLDBJCZOJAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NOC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

Nitrile oxides, generated in situ from hydroximoyl chlorides, react with terminal alkynes under catalytic conditions to form 3,5-disubstituted isoxazoles. For example:

  • Synthesis of 3-iodoisoxazole intermediates : Iodination of preformed isoxazoles using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) yields 3-iodoisoxazoles, which undergo Miyaura borylation.

  • Miyaura borylation : Palladium-catalyzed coupling of 3-iodoisoxazole with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc produces the boronic ester, which is hydrolyzed to the acid.

Representative Conditions :

StepReagents/ConditionsYieldReference
CycloadditionHydroximoyl chloride, Cu(I) catalyst, RT75–90%
IodinationNIS, TFA, 0°C to RT60–75%
Miyaura BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C50–65%

Direct Boronation of Isoxazole Derivatives

Lithiation-Borylation

Direct functionalization of the isoxazole ring via lithiation followed by quenching with borates offers a streamlined route:

  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) at -78°C, the isoxazole C3 position is deprotonated.

  • Borylation : Quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after hydrolysis.

Optimization Insights :

  • Solvent : THF or Et₂O at low temperatures (-78°C) prevents side reactions.

  • Yield : 40–55%, limited by competing ring-opening reactions.

Hydrolysis of Boronic Esters

Protected boronic esters (e.g., pinacol or MIDA esters) are hydrolyzed under acidic or oxidative conditions:

Pinacol Ester Hydrolysis

3-Isoxazolylboronic acid pinacol ester undergoes hydrolysis in aqueous HCl (1 M) at 50°C for 4–6 hours, achieving >80% conversion.

MIDA Boronate Deprotection

MIDA (N-methyliminodiacetic acid) boronates are hydrolyzed using NaOH (2 M) in THF/H₂O (1:1) at 70°C, yielding the free boronic acid in 70–85% yield.

Comparative Table :

Boronic EsterHydrolysis ConditionsYieldStability Post-Hydrolysis
Pinacol1 M HCl, 50°C, 6 h80%Moderate (prone to protodeboronation)
MIDA2 M NaOH, THF/H₂O, 70°C, 24 h85%High (stable in aqueous media)

Green Chemistry Approaches

Aqueous-Phase Synthesis

Recent methods utilize water as a solvent to enhance sustainability:

  • Citric acid-catalyzed cyclization : A one-pot reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes in water yields isoxazol-5(4H)-ones, which are functionalized to boronic acids.

  • Ultrasound-assisted reactions : Reduce reaction times by 50% compared to conventional heating.

Eco-Friendly Metrics :

  • E-factor : 0.5–1.2 (vs. 5–10 for traditional routes).

  • Atom economy : >80% for multicomponent reactions.

Industrial-Scale Considerations

Process Optimization

  • Catalyst recycling : Pd catalysts immobilized on magnetic nanoparticles (Fe₃O₄@Pd) enable reuse for up to 5 cycles without loss of activity.

  • Continuous flow systems : Microreactors improve heat transfer and reduce reaction times for Miyaura borylation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Isoxazol-3-ylboronic acid participates in palladium- or nickel-catalyzed couplings with aryl/heteroaryl halides. A Ni-catalyzed system demonstrated efficiency in coupling 5-methoxy-3-phenylisoxazole with phenylboronic acid (Table 1) .

Table 1: Optimization of Ni-Catalyzed Coupling Conditions

EntryCatalyst (10 mol%)Base (20 mol%)Yield (%)
1Ni(acac)₂Cs₂CO₃82
2Ni(acac)₂K₃PO₄90
3Ni(acac)₂ + L4K₃PO₄69

Key findings:

  • Base selection : K₃PO₄ outperformed Cs₂CO₃, achieving 90% yield .

  • Ligand effects : Bulky phosphine ligands (e.g., L4) reduced yields due to steric hindrance .

Three-Component Reactions

An AgNO₃-catalyzed one-pot reaction with alkynone o-methyloximes and selenium powder produces selenated isoxazoles (Fig. 1) .

Reaction Scheme

text
Alkynone o-methyloxime + Se + this compound → AgNO₃ (5 mol%), DCE, 80°C, 12 h → 3-Selenylated isoxazole (85–92% yield)

Scope :

  • Tolerates electron-withdrawing/donating groups on boronic acid.

  • Selenium powder acts as a sustainable Se source .

Ligand-Accelerated Coupling

Ligand screens revealed dramatic rate enhancements (Table 2). Bidentate nitrogen ligands (e.g., 2,2'-bipyridyl) improved nickel catalyst turnover .

Table 2: Ligand Effects on Coupling Efficiency

LigandStructure TypeYield (%)
L1Monodentate phosphine<5
L4Bidentate amine69
L6Bulky phosphine65

Mechanistic Insights

  • Suzuki-Miyaura : Oxidative addition of aryl halides to Ni(0) forms Ni(II) intermediates, followed by transmetallation with boronic acid .

  • Three-component reactions : Ag(I) activates alkynone oximes for selenation, with boronic acid acting as a coupling partner .

Functional Group Compatibility

This compound shows stability toward:

  • Methoxy, nitro, and ester groups .

  • Moderate sensitivity to strong acids (e.g., TFA), requiring neutral conditions .

Comparative Reactivity

Table 3: Reaction Performance vs. Other Boronic Acids

SubstrateCatalystYield (%)Reference
This compoundNi90
Phenylboronic acidPd78
Thienylboronic acidNi81

Limitations and Challenges

  • Steric hindrance : Bulky substituents at C-5 reduce coupling efficiency .

  • Side reactions : Protodeboronation occurs under strongly acidic conditions .

Scientific Research Applications

Isoxazol-3-ylboronic acid is a chemical compound with diverse applications, particularly in pharmaceutical synthesis and scientific research. It serves as a building block for creating various pharmaceutical products . Research findings highlight its role in developing therapeutic agents and exploring biological activities.

Scientific Research Applications

  • Leukotriene Biosynthesis Inhibitors: Isoxazole derivatives have been synthesized as leukotriene biosynthesis inhibitors targeting FLAP, which is involved in inflammatory diseases . Certain compounds have demonstrated potent anti-inflammatory activity .
  • Analgesics: Isoxazole derivatives have been synthesized as nAChR ligands for developing analgesics, showing potential benefits for CNS disorders like Alzheimer’s and Parkinson’s disease .
  • Kinase Inhibitors: Isoxazoles have been explored as inhibitors of kinases such as p38α MAP kinase, CK1δ, FMS kinase, and tyrosine kinase c-Met, which are relevant in inflammatory diseases, cancers, and other conditions .
  • Anticancer Activity: Isoxazole derivatives have demonstrated anticancer activity against various cancer cell lines, including U87, A375, MCF-7, and HCT 116 cells . They can induce apoptosis and cell cycle arrest . Specific isoxazole derivatives have shown effectiveness in inhibiting tumor growth and displaying high cytotoxic selectivity against certain cancer cells .
  • FLT3 Inhibitors: Isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which are important in acute myeloid leukemia . Some compounds have inhibited FLT3 phosphorylation and led to tumor regression in models .
  • RORγt Inverse Agonists: Trisubstituted isoxazoles have been identified as allosteric RORγt inverse agonists, providing opportunities for optimization .
  • Antifibrinolytic Agents: Isoxazol-3(2H)-one analogs can be used as antifibrinolytic agents for prophylaxis or acute treatment of hereditary angioedema and other conditions where modulation of fibrinolysis is beneficial . They may also be used in wound healing and to reduce blood loss during surgery .

Isoxazole derivatives exhibit a range of biological activities, making them potential therapeutic agents .

  • Anti-inflammatory Properties: Certain isoxazole derivatives have demonstrated potent anti-inflammatory activity by inhibiting leukotriene biosynthesis .
  • Analgesic Effects: Some isoxazole derivatives act as nAChR ligands and show promise in developing analgesics for CNS disorders .
  • Anticancer Potential: Isoxazole derivatives have shown anticancer activity against various cancer cell lines by inducing apoptosis and cell cycle arrest . They can also inhibit kinases involved in tumor growth and metastasis .
  • Inhibition of Bacterial Tolerance: Isoxazoles may play a role in combating bacterial tolerance to antibacterial treatments .
  • Treatment of Bleeding Disorders: Isoxazol-3(2H)-one analogs can be used to treat heavy bleeding, inherited or acquired bleeding disorders, and hereditary angioedema .

Data Table of Isoxazole Derivatives and Their Activities

CompoundTarget/ActivityCell Line/ModelIC50/EC50 ValuesReference
4,5-diaryloisoxazol-3-carboxylic acids (11a and 11b )Leukotriene biosynthesis inhibitors targeting FLAPCellular 5-Lipoxygenase0.24 µM each
Isoxazole derivative (12 )nAChR ligandN/ABest analgesic profile in the series
3,4-diaryl isoxazoles (13 and 14 )Dual inhibitor of p38α MAP kinase and CK1δN/AHighly potent dual inhibitors of p38α and CK1δ
Pyridinyl isoxazole (15 )p38 MAP kinase inhibitorIn vitro ELISA of isolated p38 MAP kinaseSignificant suppression of cytokine release, potent inhibitory activity towards isolated p38 MAP kinase
Isoxazole derivative (17 )Downregulates phosphorylated-STAT3 expressionHuman and mouse colon cancer cells2.5 µg/mL
Tetralone-isoxazole fused compound (18 )Cytostatic activityHMEC-1, MBEC, HeLa, and MCF-7 cellsPromising cytostatic activity
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivative (19 )FLT3 inhibitorMV4-11 xenograft modelComplete tumor regression
4-arylamido 3-methylisoxazole (20 )FMS kinase inhibitorA375P melanoma and U937 hematopoietic cell lines9.95 nM
Indole–isoxazolone hybrids (40a and 40b )SIRT1 inhibitorN/A35.25 and 37.36 µM, respectively
3-amino-benzo[d]isoxazole based compounds (41a and 41b )Tyrosine kinase c-Met inhibitorEBC-1 (human lung squamous carcinoma) cell lineEnzymatic: 1.8 nM, Cellular: 0.18 nM
Isoxazole derivative (5 )AnticancerU87 cells53.85 µM
Isoxazole derivative (6 )CytotoxicMCF-7 and BT-474 cell lines9.7 µM and 0.2 µM, respectively
Isoxazole derivative (19 )AnticancerOCVAR-3, MCF-7, and HCT 116 cell lines5.0, 16.0, and 5.0 μM, respectively
Thickened isoxazole ring derivative (20 )CytotoxicColon cancer cells CaCO216.58 µM
Isoxazole derivative (37 )AnticancerMCF-7 breast cancer cell line7.9 ± 0.07 µM
Isoxazole derivative (38 )AnticancerN/A<10 µM

Mechanism of Action

The mechanism of action of isoxazol-3-ylboronic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various biological targets, leading to different biological activities. For example, the compound can inhibit enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Reactivity Comparison of Selected Boronic Acids

Compound Suzuki Coupling Yield (%) Preferred Catalyst Key Challenge
Phenylboronic Acid >90 Pd(PPh₃)₄ N/A
This compound 60–85* PdCl₂(dppf) Solvent sensitivity
2-Pyridylboronic Acid 70–88 Pd/CuCl Ortho-substitution issues
3-(CF₃)-Isoxazole Boronic Acid 40–65 Pd(OAc)₂ Electronic deactivation

*Yields vary with substrate and solvent (e.g., DMSO improves stereoselectivity but may lower yield in radical pathways) .

Stereoselectivity and Solvent Effects

The stereochemical outcome of reactions involving this compound is highly solvent-dependent:

  • In DMSO , a radical mechanism dominates, producing racemic mixtures unless chiral ligands are added. This contrasts with arylboronic acids, which achieve up to 83% enantiomeric excess (ee) in DMSO via two-electron Pd pathways .
  • In DMF, non-radical mechanisms prevail, favoring higher yields but lower stereoselectivity (≤75% ee for alkyl-substituted analogs) .

Structural and Electronic Effects

  • Substituent Impact : Aryl groups at the isoxazole 5-position enhance stability and coupling efficiency, while alkyl groups reduce stereoselectivity (e.g., 75% ee for R² = alkyl vs. 83% ee for R² = aryl) .
  • Comparison with Spiro-Epoxyindoles : Unlike rigid spirocyclic boronic acids (e.g., quinine boronic acid), this compound offers greater conformational flexibility, enabling diverse pharmacophore integration .

Biological Activity

Isoxazol-3-ylboronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring, which contributes significantly to its biological activity. The boronic acid moiety enhances its reactivity and potential for forming complexes with various biomolecules, making it a valuable building block in organic synthesis and medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings related to their cytotoxic effects on various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
4aU8767.6Induces apoptosis
4bU8742.8Induces apoptosis
4cU8761.4Induces apoptosis
17MCF-70.02Cell cycle arrest in S phase
19OCVAR-35.0Induces apoptosis; effective against multiple cancers

The studies indicate that modifications to the isoxazole ring can enhance anticancer activity through structure-activity relationship (SAR) studies. For instance, derivatives with specific substitutions showed improved selectivity and potency against various cancer cell lines, including MCF-7 and A549 cells .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. Research indicates that certain derivatives can inhibit key inflammatory pathways, such as the VEGFR-1 and VEGFR-2 tyrosine kinases, which are crucial in mediating inflammatory responses. One study reported an IC50 of 0.65 µM for VEGFR-1 inhibition, suggesting significant potential for treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial effects of this compound derivatives have been explored in various studies. The compound exhibits antibacterial activity against pathogens like Escherichia coli, with effective concentrations reported at 6.50 mg/mL . Furthermore, the incorporation of isoxazole rings into other compounds has been shown to enhance their antibacterial properties.

Case Studies

  • Anticancer Efficacy : In a study involving synthesized isoxazole derivatives, compounds were tested against several cancer cell lines, including MCF-7 and HT1080. The most active derivative exhibited IC50 values as low as 9.02 µM against HT1080 cells, indicating strong cytotoxicity .
  • Mechanism Exploration : Flow cytometry analyses demonstrated that certain isoxazole derivatives caused cell cycle arrest in the S phase and induced early apoptosis through caspase activation in MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoxazol-3-ylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves halogenation of the isoxazole ring followed by Miyaura borylation. Key factors include solvent choice (e.g., THF or dioxane), temperature control (0–25°C), and protection of the nitrogen atom in the isoxazole ring to prevent undesired side reactions. For example, using Boc-protecting groups can stabilize intermediates . Optimizing stoichiometry of reagents like Pd(dppf)Cl₂ or bis(pinacolato)diboron is critical for yield improvement. Purity can be enhanced via recrystallization in non-polar solvents or column chromatography with silica gel modified for boronic acid retention .

Q. How does the electronic environment of the isoxazole ring affect the stability of this compound under different pH conditions?

  • Methodological Answer : The electron-withdrawing nature of the isoxazole ring increases the Lewis acidity of the boron atom, making it susceptible to hydrolysis at high pH. Stability studies should employ UV-Vis spectroscopy or NMR to monitor degradation kinetics. Buffered solutions (pH 5–9) and low-temperature storage (4°C) are recommended to minimize protodeboronation. Computational models (e.g., DFT) can predict protonation states and stability trends .

Q. Which spectroscopic techniques are most effective in characterizing this compound, and how can data interpretation distinguish between boronic acid and its esters?

  • Methodological Answer : 11^{11}B NMR is definitive for identifying boronic acid (δ ~30 ppm) versus esters (δ ~18–22 ppm). IR spectroscopy can confirm B-O vibrations (1340–1390 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while X-ray crystallography resolves structural ambiguities. Cross-validation with 1^{1}H/13^{13}C NMR ensures purity and functional group integrity .

Advanced Research Questions

Q. What strategies can mitigate protodeboronation side reactions when using this compound in Suzuki-Miyaura cross-couplings?

  • Methodological Answer : Protodeboronation is minimized by:

  • Using aryl triflates instead of chlorides/bromides to reduce oxidative stress on the catalyst.
  • Adding stabilizing ligands (e.g., SPhos) to Pd catalysts to enhance transmetallation efficiency.
  • Employing anhydrous conditions and degassed solvents to prevent boronic acid oxidation.
    Kinetic studies via in-situ 11^{11}B NMR or HPLC can track reaction pathways and optimize protocols .

Q. How can DFT calculations predict the reactivity of this compound in transition metal-catalyzed reactions?

  • Methodological Answer : Density Functional Theory (DFT) models the boron center’s electrophilicity and orbital hybridization (sp² vs. sp³). Key parameters include:

  • Electron localization function (ELF) analysis to map nucleophilic attack sites.
  • Transition state simulations for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
    Solvent effects are incorporated using continuum models (e.g., PCM), and results are validated against experimental kinetic data .

Q. How should researchers address discrepancies in reported catalytic efficiencies when using this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent purity, or substrate ratios. Systematic meta-analysis of literature data (e.g., Arrhenius plots for turnover frequencies) should be conducted. Controlled reproducibility studies under standardized conditions (e.g., glovebox vs. ambient atmosphere) isolate confounding variables. Multivariate regression models can quantify the impact of each parameter .

Q. What advanced chromatographic techniques are recommended for identifying and quantifying byproducts in this compound synthesis?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) offers sensitivity for non-UV-active byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while LC-MS/MS characterizes high-molecular-weight side products. Quantitation requires calibration curves using synthesized reference standards. Data should be statistically validated via triplicate runs and ANOVA testing .

Guidelines for Experimental Design & Data Analysis

  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial databases). Use platforms like SciFinder or Reaxys for reaction pathway validation .
  • Data Presentation : Integrate tables comparing synthetic yields under varying conditions (e.g., solvent, catalyst) and statistical error margins. For example:
ConditionYield (%)Purity (HPLC)
THF, Pd(dppf)Cl₂78 ± 298.5
Dioxane, Pd(OAc)₂65 ± 395.2
  • Ethical Considerations : Disclose limitations in reproducibility studies and adhere to safety protocols for boronic acid handling (e.g., fume hood use, waste disposal) .

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